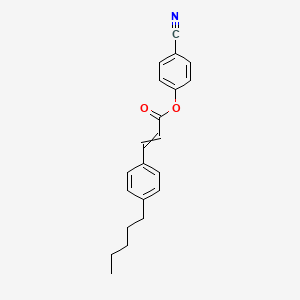
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyanophenyl group and a pentylphenyl group connected through a prop-2-enoate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenyl acetic acid with 4-pentylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-cyanobenzoic acid or 4-cyanobenzophenone.
Reduction: Formation of 4-cyanophenyl 3-(4-pentylphenyl)propan-2-ol.
Substitution: Formation of substituted cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate
- 3-Phenylpropionic acid, 4-cyanophenyl ester
- (2E)-3-(4-pentylphenyl)prop-2-enoic acid
Uniqueness
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate stands out due to its unique combination of a cyanophenyl group and a pentylphenyl group, which imparts distinct physicochemical properties. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56131-58-9 |
|---|---|
Molekularformel |
C21H21NO2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 3-(4-pentylphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO2/c1-2-3-4-5-17-6-8-18(9-7-17)12-15-21(23)24-20-13-10-19(16-22)11-14-20/h6-15H,2-5H2,1H3 |
InChI-Schlüssel |
TWYDTBQYMLGWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















